molecular formula C9H16O5 B8302919 (1-Butyroxy)ethyl ethyl carbonate

(1-Butyroxy)ethyl ethyl carbonate

Cat. No.: B8302919
M. Wt: 204.22 g/mol
InChI Key: JETAWAMBWFMMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Butyroxy)ethyl ethyl carbonate is a carbonate ester derivative characterized by a butyroxy (butyl ester) group and an ethyl carbonate moiety. Structurally, it combines a branched alkyl chain (butyroxy) with an ethoxycarbonyl group, making it a hybrid of ester and carbonate functionalities.

Synthesis: Carbonate esters are typically synthesized via transesterification reactions. For example, ethyl methyl carbonate (EMC) is produced by reacting dimethyl carbonate (DMC) with ethanol under mild conditions . Similarly, this compound could be synthesized through the reaction of diethyl carbonate with a butyroxy-containing alcohol or via alkylation of a precursor carbonate.

Applications: Carbonate esters are widely used as solvents in lithium-ion battery electrolytes due to their high polarity and stability .

Properties

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

1-ethoxycarbonyloxyethyl butanoate

InChI

InChI=1S/C9H16O5/c1-4-6-8(10)13-7(3)14-9(11)12-5-2/h7H,4-6H2,1-3H3

InChI Key

JETAWAMBWFMMDD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)OC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a butyroxy chain and ethyl carbonate group. Below is a comparison with structurally related esters and carbonates:

Compound Functional Groups Key Features
(1-Butyroxy)ethyl ethyl carbonate Ethyl carbonate, butyroxy ester Hybrid structure; potential for balanced polarity and lipophilicity
Ethyl methyl carbonate (EMC) Ethyl carbonate, methyl ester Asymmetric carbonate; used in lithium-ion electrolytes
Diethyl carbonate (DEC) Ethyl carbonate (symmetrical) High stability; common solvent in organic synthesis and batteries
Ethyl butanoate Ethyl ester of butanoic acid Simple ester; fruity aroma; limited industrial use
Butyl butanoate Butyl ester of butanoic acid Longer alkyl chain; used in flavoring and fragrances

Physicochemical Properties

  • Polarity: Carbonates (e.g., EMC, DEC) exhibit higher polarity than simple esters (e.g., ethyl butanoate), improving their solubility in polar solvents .
  • Boiling Point : Butyroxy-containing compounds likely have higher boiling points than methyl or ethyl analogs due to increased molecular weight.
  • Stability : Carbonates are more hydrolytically stable than esters, but the butyroxy group may reduce stability compared to DEC .

Stability and Reactivity

  • Hydrolysis : Carbonates resist hydrolysis better than esters, but the presence of a butyroxy group could introduce susceptibility under acidic/alkaline conditions.
  • Thermal Degradation : Symmetric carbonates (e.g., DEC) decompose at higher temperatures than asymmetric ones (e.g., EMC). The branched butyroxy chain may lower the degradation onset temperature .

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